molecular formula C8H6BrNO B137507 5-Bromo-2-methoxybenzonitrile CAS No. 144649-99-0

5-Bromo-2-methoxybenzonitrile

Cat. No. B137507
M. Wt: 212.04 g/mol
InChI Key: LOASAXVECBZCRJ-UHFFFAOYSA-N
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Patent
US07799779B2

Procedure details

16.23 ml of n-butyllithium solution (1.6M in hexane) are added dropwise to a solution of 5.00 g of 5-bromo-2-methoxybenzonitrile in 90 ml of dry tetrahydrofuran at −78° C. After stirring at this temperature for 45 minutes, 6.71 ml of triisopropylborate are added, and the mixture is then slowly warmed to −20° C. 50 ml of 1N HCl are added to the reaction mixture. The phase is separated and the aqueous phase is extracted three more times with 100 ml of diethyl ether each time. The combihled organic phases are dried with sodium sulphate, filtered and evaporated. The remaining oil is mixed with pentane, and the precipitate which separates out is filtered off with suction and washed once with a little dichloromethane. Drying under high vacuum affords the title compound as a white solid. Rt=2.74.
Quantity
16.23 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
6.71 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([Li])CCC.Br[C:7]1[CH:8]=[CH:9][C:10]([O:15][CH3:16])=[C:11]([CH:14]=1)[C:12]#[N:13].C([O:20][B:21](OC(C)C)[O:22]C(C)C)(C)C.Cl>O1CCCC1>[C:12]([C:11]1[CH:14]=[C:7]([B:21]([OH:22])[OH:20])[CH:8]=[CH:9][C:10]=1[O:15][CH3:16])#[N:13]

Inputs

Step One
Name
Quantity
16.23 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
5 g
Type
reactant
Smiles
BrC=1C=CC(=C(C#N)C1)OC
Name
Quantity
90 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
6.71 mL
Type
reactant
Smiles
C(C)(C)OB(OC(C)C)OC(C)C
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
After stirring at this temperature for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The phase is separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted three more times with 100 ml of diethyl ether each time
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combihled organic phases are dried with sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
The remaining oil is mixed with pentane
FILTRATION
Type
FILTRATION
Details
the precipitate which separates out is filtered off with suction
WASH
Type
WASH
Details
washed once with a little dichloromethane
CUSTOM
Type
CUSTOM
Details
Drying under high vacuum

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
C(#N)C=1C=C(C=CC1OC)B(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.